Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of “this compound” was not found in the search results.Scientific Research Applications
Synthetic Applications and Biological Importance
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This study highlights the synthesis and biological significance of benzothiazole derivatives, which share a structural motif with the chemical compound of interest. Benzothiazoles, known for a broad spectrum of biological activities, suggest a potential pathway for exploring the applications of similarly structured compounds in medicinal chemistry. The research emphasizes the preparation of these compounds and their potential as therapeutic agents, reflecting on synthetic methodologies and pharmacological activities (Rosales-Hernández et al., 2022).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide A Versatile Ordering Moiety for Supramolecular Chemistry
: This review discusses the role of benzene-1,3,5-tricarboxamide (BTA) structures in supramolecular chemistry and various scientific disciplines. Although not directly related to the specific compound , the study provides insight into how structurally similar compounds could be utilized in nanotechnology, polymer processing, and biomedical applications due to their self-assembly and multivalent nature (Cantekin et al., 2012).
Environmental and Ecological Impacts
Review of Environmental Effects of Oxybenzone and Other Sunscreen Active Ingredients : Although focusing on sunscreen components, this review provides a methodology applicable to assessing the environmental impact of a wide range of chemicals, including potentially the compound of interest. It underscores the importance of understanding the ecological risks associated with chemical compounds found in consumer products and their presence in aquatic environments (Schneider & Lim, 2019).
Adsorption and Environmental Remediation
Adsorption of Methylene Blue on Low-Cost Adsorbents : This review article discusses the adsorption properties of various low-cost materials for removing pollutants from water, indicating a research avenue for studying the adsorptive capacities of new compounds like "Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate" for environmental remediation or filtration technologies (Rafatullah et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with a variety of enzymes and receptors in the biological systems .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Result of Action
It is known that thiophene derivatives have shown potential anticancer effects .
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-13-9-8-11(10-14(13)24-2)18(21)20-16-12-6-4-5-7-15(12)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLICHQCEGHICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.